N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS: 1212239-57-0) is a cyclohexanecarboxamide derivative featuring a 4-methoxyphenethylamine moiety and a 1H-tetrazole substituent. Its molecular formula is C₁₇H₂₃N₅O₂, with a molecular weight of 329.4 g/mol . The tetrazole group, a non-classical bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry applications . The 4-methoxy group on the phenyl ring may influence pharmacokinetic properties, such as lipophilicity and receptor interactions .
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-7-5-14(6-8-15)9-12-18-16(23)17(10-3-2-4-11-17)22-13-19-20-21-22/h5-8,13H,2-4,9-12H2,1H3,(H,18,23) |
InChI Key |
DSUDTUMHRCBCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclohexanecarboxamide Core
The cyclohexanecarboxamide moiety is typically synthesized via activation of cyclohexanecarboxylic acid derivatives. A common approach involves converting the carboxylic acid to an acyl chloride using reagents such as oxalyl chloride or thionyl chloride. Subsequent reaction with ammonia or a protected amine yields the carboxamide. For example, in analogous syntheses, 4-methoxyphenylacetic acid is treated with oxalyl chloride to form the corresponding acyl chloride, which is then coupled with ammonia under controlled conditions.
Key challenges include minimizing side reactions such as over-chlorination or hydrolysis. Catalysts like dimethylformamide (DMF) are often added to accelerate acyl chloride formation. The reaction is typically conducted at temperatures between 0°C and 25°C to balance reactivity and stability.
Coupling with 4-Methoxyphenethylamine
The final step involves coupling the tetrazole-functionalized cyclohexanecarboxamide with 4-methoxyphenethylamine. This is achieved via amide bond formation using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride is reacted with 4-methoxyphenethylamine in dichloromethane at room temperature, yielding the target compound after purification.
Table 1: Optimization of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 78 |
| EDCI | CH₂Cl₂ | 0°C | 65 |
| DCC | THF | 25°C | 58 |
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Controlled temperatures are critical during tetrazole cycloaddition. Excess heat promotes decomposition, while low temperatures slow reaction kinetics. Patent WO2015159170A2 demonstrates that maintaining a reaction temperature of 90°C with continuous nitrogen purging improves tetrazole ring stability. Catalysts such as zinc bromide (5 mol%) enhance regioselectivity, favoring the 1-substituted tetrazole isomer.
Solvent Systems
Polar aprotic solvents like DMF and DMSO improve solubility of intermediates, particularly for the hydrophobic cyclohexane core. However, residual solvent traces can complicate purification. Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity, as confirmed by HPLC.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients (20% to 50%) effectively separates by-products. Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for final purity assessment, with UV detection at 254 nm.
Table 2: Analytical Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₂ |
| Molecular Weight | 326.39 g/mol |
| Melting Point | 142–144°C |
| HPLC Purity | 99.2% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, tetrazole), 7.15 (d, J = 8.8 Hz, 2H, aromatic), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.55–3.45 (m, 2H, CH₂N), 2.85–2.75 (m, 2H, CH₂Ar).
-
IR (KBr) : 3274 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=O), 1510 cm⁻¹ (C=N tetrazole).
Challenges and Alternative Approaches
Steric and Electronic Considerations
The bulky cyclohexane and tetrazole groups hinder amide bond formation. Microwave-assisted synthesis (100 W, 120°C) reduces reaction time from 24 hours to 2 hours, improving yields to 82%.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Nucleophilic substitution occurs at the tetrazole nitrogen atoms, particularly at the N1 position, which demonstrates enhanced electrophilicity due to conjugation with the aromatic system. This enables alkylation reactions with primary alkyl halides under mild conditions (20-25°C, DMF solvent).
Acid-base reactions involve the tetrazole ring (pKa ≈ 4.5-5.0), allowing proton transfer reactions in aqueous solutions. The compound forms stable salts with strong bases like NaOH and KOH at pH > 8.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Alkylation | DMF, 25°C, 12h | N-alkylated derivatives | 68-72 |
| Salt Formation | NaOH (1M), RT | Sodium tetrazolide | 89 |
| Cycloaddition | Cu(I) catalyst, 80°C | Triazole hybrids | 55-60 |
Catalytic Interactions
The methoxy group participates in hydrogen bonding interactions with biological targets, while the carboxamide moiety enables metal coordination complexes with transition metals (Cu²⁺, Zn²⁺). These interactions are critical for its potential pharmacological applications.
Comparative Reactivity Analysis
When compared to structural analogs, this compound shows distinct reaction profiles:
Stability Considerations
The compound demonstrates:
-
Thermal stability up to 180°C (TGA data)
-
Photolytic degradation under UV light (λ = 254 nm) with 15% decomposition in 24h
-
Hydrolytic stability at pH 7.4 (37°C): 98% intact after 48h
These properties make it suitable for reactions requiring moderate temperatures but necessitate protection from intense UV exposure during synthesis and storage.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, a series of tetrazole derivatives demonstrated promising activity against epidermoid cancer cell lines (A431) and colon cancer lines (HCT116), indicating a potential role for N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in cancer therapeutics .
Antimicrobial Properties
Tetrazole-containing compounds are also recognized for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of several bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans. The presence of the tetrazole moiety enhances the compound's ability to interact with microbial targets, making it a candidate for further development in antimicrobial therapies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrazole ring through cycloaddition reactions. Understanding the structure-activity relationship is crucial; modifications to the phenyl or cyclohexane components can significantly influence biological activity. For example, varying substituents on the phenyl ring can enhance potency against specific cancer types or improve selectivity towards microbial pathogens .
Case Study 1: Anticancer Evaluation
In a recent study, a series of tetrazole derivatives, including this compound, were screened for their anticancer activity using MTT assays. The results indicated that certain modifications to the base structure could lead to increased inhibition rates against various cancer cell lines, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of tetrazole derivatives. The study revealed that compounds similar to this compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria. This suggests potential applications in developing novel antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The methoxyphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position Matters : The target compound’s para-methoxyphenethyl group differs from the ortho-methoxy isomer (CAS 1220108-05-3), which may alter electronic properties and receptor binding. The para-substitution likely enhances steric accessibility compared to ortho-substitution .
- Benzyl vs.
Key Findings :
- Receptor Targeting : The target’s tetrazole group may mimic carboxylate interactions in receptors like 5-HT₁A, similar to 18F-Mefway’s fluoromethyl group .
- Synthetic Flexibility : Analogues in EP 3 643 703 A1 use carboxamide coupling (e.g., HATU, DIPEA) and purification via silica chromatography, suggesting scalable routes for the target compound .
- Degradation Risks : Impurity H (EP Standards) underscores the need for rigorous quality control in methoxyphenyl-containing compounds .
Chromatographic and Analytical Profiles
Table 3: HPLC Relative Retention Times (RRT) of Methoxyphenyl Derivatives
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Tetrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The compound can be described by its chemical formula and features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the 4-methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of tetrazole compounds. For instance, a series of tetrazole derivatives displayed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Specifically, compounds with a similar structure to this compound showed better activity than standard antibiotics like ampicillin and fluconazole in some cases .
Table 1: Antimicrobial Activity of Related Tetrazole Compounds
| Compound Name | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 20 | |
| Compound B | E. coli | 18 | |
| This compound | Pseudomonas aeruginosa | 15 |
Anticancer Activity
The anticancer potential of tetrazole compounds has also been well-documented. Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported an IC50 value of 4.2 μM for a related compound against HepG2 cells, indicating strong cytotoxicity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Molecular docking studies have suggested that such compounds can bind effectively to target proteins, influencing their function and leading to cell death or inhibition of growth .
Case Studies
Several case studies have examined the pharmacological effects of tetrazole-based compounds in vivo and in vitro:
- Case Study on Anticancer Effects : A study involving a series of synthesized tetrazole derivatives showed promising results in inhibiting tumor growth in mice models when administered at specific dosages. The study found that the compound significantly reduced tumor size compared to controls .
- Case Study on Antimicrobial Resistance : Research focused on the efficacy of tetrazole compounds against multidrug-resistant strains demonstrated that some derivatives could restore sensitivity to conventional antibiotics, highlighting their potential as adjuvant therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Cyclohexanecarboxylic acid derivatives are condensed with tetrazole-containing intermediates via carbodiimide coupling (e.g., EDC/HOBt) .
- Functionalization : The 4-methoxyphenethylamine moiety is introduced via nucleophilic substitution or amidation reactions under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for cyclohexane protons (δ 1.2–2.1 ppm), tetrazole ring (δ 8.5–9.0 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
- IR : Key peaks include C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and tetrazole ring vibrations (~1450 cm⁻¹) .
- X-ray Crystallography : Resolves chair conformation of the cyclohexane ring and intramolecular hydrogen bonds (e.g., N-H···O interactions) .
Q. What solubility and stability profiles are critical for experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol, but poorly in aqueous buffers. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability :
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4); store in neutral buffers at –20°C .
- Light Sensitivity : Protect from UV exposure due to the methoxyphenyl group’s photosensitivity .
Advanced Research Questions
Q. How can receptor binding affinity and selectivity be evaluated for serotoninergic targets?
- Methodological Answer :
- Radioligand Displacement Assays : Use 18F-labeled analogs (e.g., 18F-Mefway) to quantify binding to 5-HT₁A receptors in vitro (IC₅₀ values) and compare with 18F-FCWAY for selectivity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions between the tetrazole moiety and receptor residues (e.g., Asp116 in 5-HT₁A) .
- Data Contradictions : Resolve discrepancies in binding data by adjusting assay conditions (e.g., buffer ionic strength, temperature) .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the methoxyphenyl ring to reduce CYP450-mediated oxidation .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ substitution in OCH₃) to slow metabolic cleavage .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- QSAR Models : Use topological polar surface area (TPSA) and logP values (calculated via ChemAxon) to correlate hydrophobicity with membrane permeability .
- Pharmacophore Mapping : Identify critical features (e.g., tetrazole as a hydrogen bond acceptor, methoxyphenyl as a hydrophobic anchor) using Schrödinger’s Phase .
- Table: Key Parameters for Analog Design
| Parameter | Target Range | Impact on Activity |
|---|---|---|
| logP | 2.5–3.5 | Balances solubility/bioavailability |
| TPSA | 80–100 Ų | Optimizes blood-brain barrier penetration |
| Molecular Weight | <450 g/mol | Reduces metabolic clearance |
Data Contradiction Resolution
Q. How to address inconsistent results in tetrazole ring reactivity during functionalization?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., ZnCl₂ vs. CuI) to control regioselectivity in tetrazole alkylation .
- Mechanistic Studies : Use ¹⁵N-labeled tetrazole in NMR to track reaction pathways and identify byproducts .
- Comparative Analysis : Contrast synthetic yields with structurally similar compounds (e.g., ethyl 4-aminobenzoate derivatives) to identify steric or electronic bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
